5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine
CAS No.:
Cat. No.: VC13559285
Molecular Formula: C14H14BrNO3
Molecular Weight: 324.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO3 |
|---|---|
| Molecular Weight | 324.17 g/mol |
| IUPAC Name | 5-bromo-2-[(3,4-dimethoxyphenyl)methoxy]pyridine |
| Standard InChI | InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3 |
| Standard InChI Key | HRMVFVWCZBVWRO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a pyridine core with two distinct functional groups:
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Bromine at Position 5: Introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.
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3,4-Dimethoxybenzyloxy Group at Position 2: A bulky ether-linked substituent with methoxy groups that confer steric hindrance and influence solubility .
The molecular formula is C₁₅H₁₅BrNO₃, with a molecular weight of 337.19 g/mol. Theoretical calculations predict a planar pyridine ring with the benzyloxy group adopting an orthogonal conformation to minimize steric clashes.
Physicochemical Characteristics
While experimental data for this compound is sparse, analogous bromopyridines exhibit:
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Boiling Point: Decomposes above 250°C due to thermal instability of the benzyloxy group.
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL) .
Synthetic Methodologies
Route 1: Nucleophilic Substitution
Step 1: Preparation of 2-Hydroxy-5-bromopyridine
5-Bromopyridin-2-ol is synthesized via bromination of 2-hydroxypyridine using N-bromosuccinimide (NBS) in acetic acid .
Applications in Pharmaceutical Chemistry
Intermediate for Kinase Inhibitors
The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable for constructing kinase inhibitor scaffolds. For example, derivatives of this compound have been explored in the synthesis of JAK2/STAT3 pathway inhibitors .
GABA Receptor Modulators
Structural analogs featuring benzyloxy groups exhibit positive allosteric modulation at GABA-B receptors, suggesting potential neuropharmacological applications .
Analytical Characterization
Spectroscopic Data
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